molecular formula C10H11N3O3 B8764478 Ethyl 2-(hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 739366-05-3

Ethyl 2-(hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B8764478
CAS No.: 739366-05-3
M. Wt: 221.21 g/mol
InChI Key: SXXOBMAAZHADHC-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

739366-05-3

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-2-16-10(15)7-4-11-9-3-8(6-14)12-13(9)5-7/h3-5,14H,2,6H2,1H3

InChI Key

SXXOBMAAZHADHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=N2)CO)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-formyl-3-oxopropionate (775 mg) was added to a solution of the thus obtained 5-methoxymethyl-2H-pyrazol-3-ylamine (684 mg) in ethanol (50 ml), and stirred overnight. The reaction solution was concentrated under reduced pressure, and a saturated sodium bicarbonate solution was added to the residue which were then extracted with ethyl acetate. The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The resulting product was concentrated under reduced pressure, and the residue was purified by column chromatography (eluting solvent; n-hexane:ethyl acetate 4:1) to give ethyl 2-methoxymethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (878 mg, Y.:69%). 1 M Boron tribromide solution in dichloromethane (0.51 ml) was added dropwise at −70° C. to a solution of the thus obtained ethyl 2-methoxymethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (20 mg) in dichloromethane (2 ml). The temperature of the mixture under stirring was increased from −70° C. to −50° C. over 4.5 hours and then increased from −50° C. to room temperature over 2 hours. The reaction mixture was cooled to 0° C., water was added to the reaction mixture which was then extracted with ethyl acetate, and the extract was dried over sodium sulfate anhydrous. The resulting product was concentrated under reduced pressure to give ethyl 2-hydroxymethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (19 mg, Y.:quant.).
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